REACTION_SMILES
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[CH3:18][C:19](=[O:20])[OH:21].[NH4+:28].[OH-:27].[OH2:29].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26].[n:1]1([CH:6]2[CH2:7][O:8][c:9]3[c:10]([cH:13][c:14]([Cl:17])[cH:15][cH:16]3)[CH:11]2[OH:12])[cH:2][n:3][cH:4][cH:5]1>>[n:1]1([C:6]2=[CH:11][c:10]3[c:9]([cH:16][cH:15][c:14]([Cl:17])[cH:13]3)[O:8][CH2:7]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1c2cc(Cl)ccc2OCC1n1ccnc1
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Name
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Type
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product
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Smiles
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Clc1ccc2c(c1)C=C(n1ccnc1)CO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |